![molecular formula C8H6N4O2 B15244165 [4,5'-Bipyrimidine]-4',6(1H,3'H)-dione CAS No. 59549-39-2](/img/structure/B15244165.png)
[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is a heterocyclic compound that features two pyrimidine rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione typically involves multi-component cascade reactions. One such method includes the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. This reaction is carried out in acetonitrile or DMF with Cs₂CO₃ as a base, resulting in the formation of 4,5-dihydro-[4,5’-bipyrimidin]-6(1H)-ones, which can further undergo a metal- and oxidant-free cascade reaction to produce [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione .
Industrial Production Methods
While specific industrial production methods for [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
[4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or DMF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.
科学研究应用
Chemistry
In chemistry, [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. Derivatives of [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione have shown promising activity against various bacterial strains, making it a candidate for developing new antibiotics .
Medicine
The compound’s potential therapeutic effects are being explored in medicine. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in diseases, offering potential for drug development .
Industry
In the industrial sector, [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism by which [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological and therapeutic effects .
相似化合物的比较
Similar Compounds
2,2’-Bipyrimidine: Another bipyrimidine derivative with different substitution patterns.
4,4’-Bipyrimidine: Similar in structure but with variations in the position of the pyrimidine rings.
2,2’-Bipyridine: A related compound with pyridine rings instead of pyrimidine.
Uniqueness
[4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is unique due to its specific ring structure and the positions of the nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
59549-39-2 |
|---|---|
分子式 |
C8H6N4O2 |
分子量 |
190.16 g/mol |
IUPAC 名称 |
4-(6-oxo-1H-pyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6N4O2/c13-7-1-6(10-4-11-7)5-2-9-3-12-8(5)14/h1-4H,(H,9,12,14)(H,10,11,13) |
InChI 键 |
KVYDEDJWOOWREJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CNC1=O)C2=CN=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


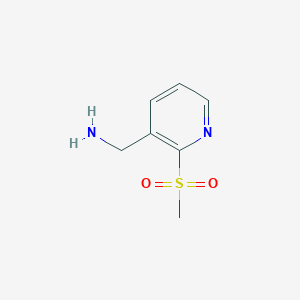
![O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride](/img/structure/B15244085.png)

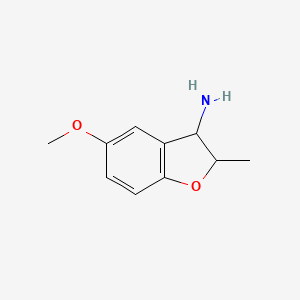

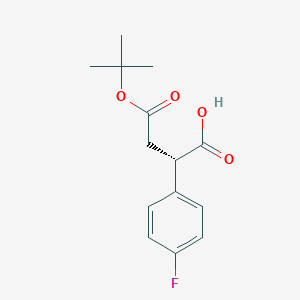
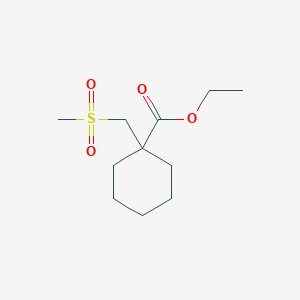


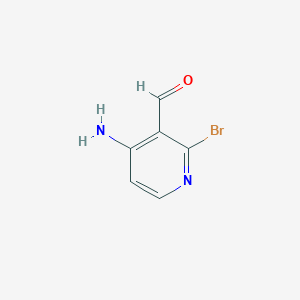
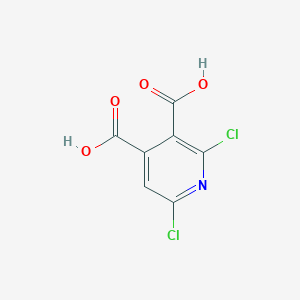
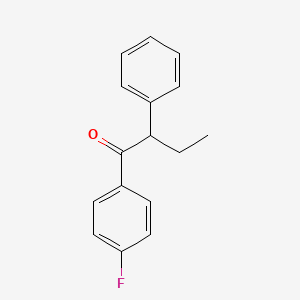
![5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B15244173.png)
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
